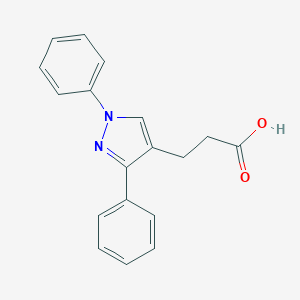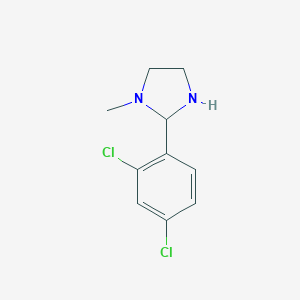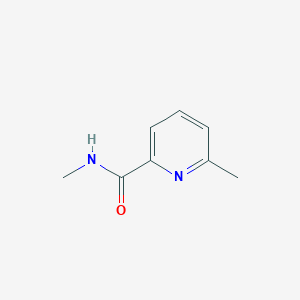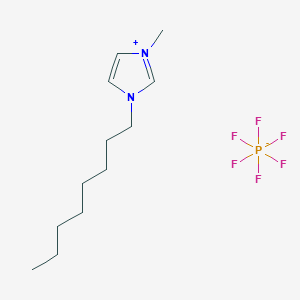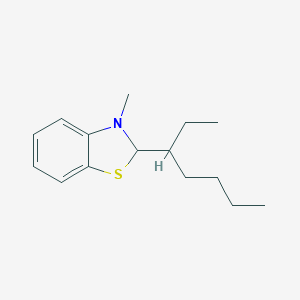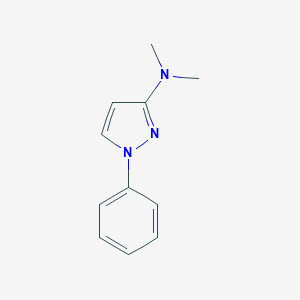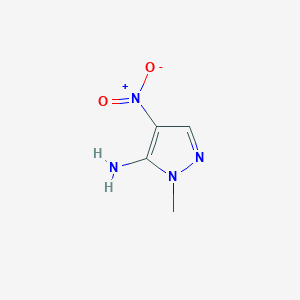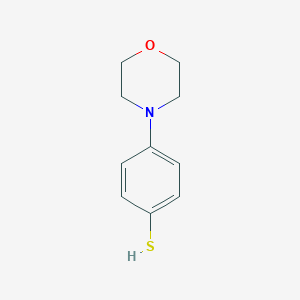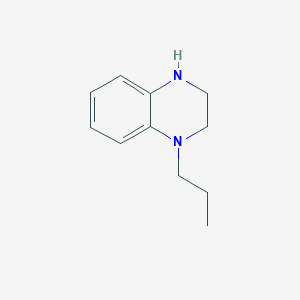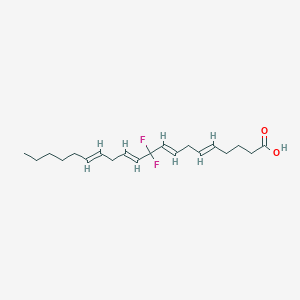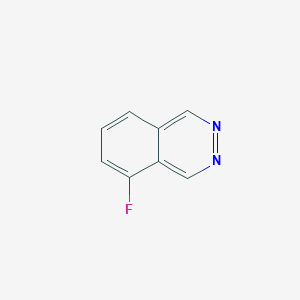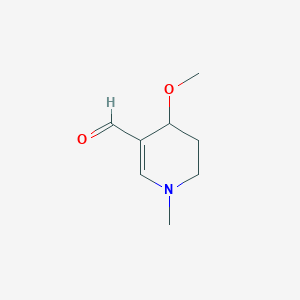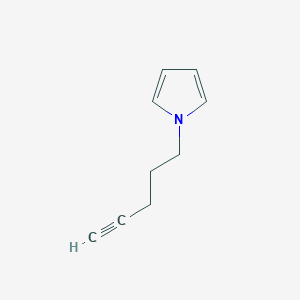
1-Pent-4-ynylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Pentynyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a pentynyl group attached to the nitrogen atom of the pyrrole ring. Pyrroles are known for their significance in various biological and chemical processes, making 1-(4-Pentynyl)-1H-pyrrole an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Pentynyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 4-pentyn-1-ol with pyrrole in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or chromatography.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Pentynyl)-1H-pyrrole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Pentynyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, altering the compound’s reactivity and properties.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents and modifying the compound’s characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Products include pyrrole-2-carboxylic acid and pyrrole-2-aldehyde.
Reduction: Products include 1-(4-Pentenyl)-1H-pyrrole and 1-(4-Propyl)-1H-pyrrole.
Substitution: Products vary depending on the substituent introduced, such as halogenated pyrroles or nitropyrroles.
Aplicaciones Científicas De Investigación
1-(4-Pentynyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Pentynyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these biomolecules. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
Comparación Con Compuestos Similares
1-(4-Pentynyl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
1-(4-Pentynyl)-1H-pyrrolidine: Similar structure but with a saturated pyrrolidine ring.
1-(4-Pentynyl)-1H-pyridine: Similar structure but with a pyridine ring.
Uniqueness: 1-(4-Pentynyl)-1H-pyrrole is unique due to its specific combination of a pyrrole ring and a pentynyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
105763-05-1 |
|---|---|
Fórmula molecular |
C9H11N |
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
1-pent-4-ynylpyrrole |
InChI |
InChI=1S/C9H11N/c1-2-3-4-7-10-8-5-6-9-10/h1,5-6,8-9H,3-4,7H2 |
Clave InChI |
JASZCLZEBUTDKV-UHFFFAOYSA-N |
SMILES |
C#CCCCN1C=CC=C1 |
SMILES canónico |
C#CCCCN1C=CC=C1 |
Sinónimos |
1H-Pyrrole,1-(4-pentynyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


